(1Z)-1-(4-METHOXYPHENYL)-N-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-IMINE
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Overview
Description
(1Z)-1-(4-METHOXYPHENYL)-N-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-IMINE is a chemical compound with the molecular formula C20H25N3O2. It is known for its unique structure, which includes a methoxyphenyl group and a piperazinyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-1-(4-METHOXYPHENYL)-N-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-IMINE typically involves the condensation of 4-methoxybenzaldehyde with 4-phenylpiperazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated under reflux conditions for several hours to ensure complete condensation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to optimize yield and purity. The reaction conditions are carefully controlled to ensure consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
(1Z)-1-(4-METHOXYPHENYL)-N-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-IMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
(1Z)-1-(4-METHOXYPHENYL)-N-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-IMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1Z)-1-(4-METHOXYPHENYL)-N-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-IMINE involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[1-(4-methoxyphenyl)ethylidene]-N-(4-(2-methoxyphenyl)-1-piperazinyl)amine
- N-[1-(4-methoxyphenyl)ethylidene]-N-(4-(2-pyridinyl)-1-piperazinyl)amine
- N-[1-(3,4-dimethoxyphenyl)ethylidene]-N-(4-phenyl-1-piperazinyl)amine
Uniqueness
(1Z)-1-(4-METHOXYPHENYL)-N-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-IMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
CAS No. |
71416-02-9 |
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Molecular Formula |
C19H23N3O |
Molecular Weight |
309.4g/mol |
IUPAC Name |
(Z)-1-(4-methoxyphenyl)-N-(4-phenylpiperazin-1-yl)ethanimine |
InChI |
InChI=1S/C19H23N3O/c1-16(17-8-10-19(23-2)11-9-17)20-22-14-12-21(13-15-22)18-6-4-3-5-7-18/h3-11H,12-15H2,1-2H3/b20-16- |
InChI Key |
ZQEMBXJMDHDQRH-SILNSSARSA-N |
SMILES |
CC(=NN1CCN(CC1)C2=CC=CC=C2)C3=CC=C(C=C3)OC |
Isomeric SMILES |
C/C(=N/N1CCN(CC1)C2=CC=CC=C2)/C3=CC=C(C=C3)OC |
Canonical SMILES |
CC(=NN1CCN(CC1)C2=CC=CC=C2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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